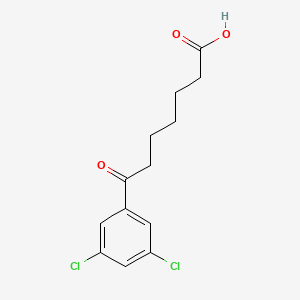

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

7-(3,5-dichlorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-10-6-9(7-11(15)8-10)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNBZMLWDZFQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645295 | |

| Record name | 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-54-3 | |

| Record name | 3,5-Dichloro-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. The described protocol is based on the principles of the Friedel-Crafts acylation, a fundamental and widely used method in organic synthesis for the formation of aryl ketones. This document outlines the necessary reagents, a step-by-step experimental procedure, and expected outcomes, supported by quantitative data and graphical representations of the synthetic workflow and reaction mechanism.

Core Synthesis Strategy: Friedel-Crafts Acylation

The synthesis of this compound is achieved via the Friedel-Crafts acylation of 1,3-dichlorobenzene.[1] This electrophilic aromatic substitution reaction involves the acylation of the aromatic ring with an acyl group derived from a pimelic acid derivative, typically pimelic anhydride or pimeloyl chloride, in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2][3] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on a representative laboratory-scale synthesis.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 1,3-Dichlorobenzene | 14.7 | g | Limiting Reagent |

| Pimelic Anhydride | 14.2 | g | |

| Anhydrous Aluminum Chloride | 29.3 | g | Catalyst |

| Stoichiometry | |||

| Molar Ratio (Dichlorobenzene:Anhydride:AlCl₃) | 1 : 1.1 : 2.2 | ||

| Product | |||

| This compound | |||

| Molecular Formula | C₁₃H₁₄Cl₂O₃ | [4] | |

| Molecular Weight | 289.15 | g/mol | [4] |

| Theoretical Yield | 28.9 | g | |

| Expected Yield (Range) | 20.2 - 24.6 | g | Based on typical 70-85% yield for similar reactions. |

| Purity (Expected) | >95% | % | After purification |

| Reaction Conditions | |||

| Solvent | Dichloromethane (CH₂Cl₂) | mL | Anhydrous |

| Reaction Temperature | 0 °C to room temperature | °C | |

| Reaction Time | 2 - 4 | hours |

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

-

1,3-Dichlorobenzene (≥98%)

-

Pimelic Anhydride (≥97%)

-

Anhydrous Aluminum Chloride (≥99%)

-

Dichloromethane (anhydrous, ≥99.8%)

-

Hydrochloric Acid (concentrated, 37%)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, addition funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler). The entire apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (29.3 g) in anhydrous dichloromethane (150 mL). Cool the suspension to 0 °C using an ice bath.

-

Formation of the Acylium Ion: Dissolve pimelic anhydride (14.2 g) in anhydrous dichloromethane (50 mL) and add this solution to the dropping funnel. Add the pimelic anhydride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.

-

Friedel-Crafts Acylation: After the addition is complete, add 1,3-dichlorobenzene (14.7 g) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

-

Reaction Progression: After the addition of 1,3-dichlorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: After the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done in a large beaker with vigorous stirring in a well-ventilated fume hood.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.

-

Purification: Wash the combined organic layers with deionized water (100 mL), followed by a saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by recrystallization or column chromatography to yield this compound as a solid.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes detailed, generalized experimental protocols for the determination of key properties such as melting point and pKa. Furthermore, potential biological activities are discussed based on the analysis of its structural motifs and comparison with functionally related molecules.

Core Physicochemical Properties

Quantitative data available from chemical suppliers for this compound are summarized in the table below. It is important to note that experimentally determined values for melting point and pKa have not been found in the reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄Cl₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 289.15 g/mol | --INVALID-LINK--[1] |

| Density | 1.302 g/cm³ | --INVALID-LINK--[1] |

| Boiling Point | 467.7 °C at 760 mmHg | --INVALID-LINK--[1] |

| Refractive Index | 1.55 | --INVALID-LINK--[1] |

| Flash Point | 236.7 °C | --INVALID-LINK--[1] |

| Polar Surface Area (PSA) | 54.37 Ų | --INVALID-LINK--[1] |

| LogP (octanol-water partition coefficient) | 4.211 | --INVALID-LINK--[1] |

| Melting Point | Not available | |

| pKa | Not available |

Experimental Protocols

The following sections describe standard methodologies for the experimental determination of melting point and pKa, which can be applied to this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[2][3][4][5][6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress the melting point and broaden the range.[2]

Principle: A small amount of the finely powdered solid is heated slowly in a capillary tube, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[5]

-

Capillary tubes (sealed at one end)[2]

-

Mortar and pestle (for grinding the sample)

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube. The tube is then inverted and tapped gently to cause the sample to fall to the bottom, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (e.g., >10°C/min) is initially used to get an approximate melting range.[4]

-

Accurate Melting Point Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[4]

-

Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4]

-

Repeatability: The determination should be repeated at least twice to ensure the values are consistent.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid like this compound, the pKa is the pH at which the acid is 50% dissociated.[7] Potentiometric titration is a highly accurate method for its determination.[8][9]

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the base. The pKa is determined from the resulting titration curve, typically at the half-equivalence point.[7][10]

Apparatus:

-

pH meter with a combination pH electrode[8]

-

Buret

-

Magnetic stirrer and stir bar

-

Beakers

-

Volumetric flasks

Reagents:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (to maintain constant ionic strength)[8]

-

pH calibration buffers (e.g., pH 4, 7, and 10)[8]

-

High-purity water (degassed to remove CO₂)

Procedure:

-

Instrument Calibration: The pH meter is calibrated using standard buffer solutions.[8]

-

Sample Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low). A constant ionic strength is maintained by adding a background electrolyte like KCl.[8] The solution is made acidic (pH 1.8-2.0) with a standard HCl solution.[8]

-

Titration: The solution is stirred continuously. The standardized NaOH solution is added in small, precise increments from the buret. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[8]

-

Data Analysis: The pH is plotted against the volume of NaOH added to generate a titration curve. The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid. The experiment should be repeated multiple times to ensure accuracy and precision.[8]

Potential Biological Activities

While no specific biological activity or signaling pathway has been definitively reported for this compound, its chemical structure suggests potential areas for investigation.

Insights from the 3,5-Dichlorophenyl Moiety

The 3,5-dichlorophenyl group is present in a number of biologically active compounds. For instance, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has demonstrated anti-cancer properties in lung cancer and melanoma cell lines, inducing apoptosis and cell cycle arrest.[11][12] Other compounds containing this moiety have been investigated for their effects on mycobacterial energetics and as potential antimicrobial agents.[13] The presence of chlorine atoms on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, potentially impacting its interaction with biological targets.

Structural Similarity to PPAR Modulators

The overall structure of this compound, featuring a carboxylic acid head group, a flexible aliphatic chain, and a substituted aromatic ring, is reminiscent of ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[14][15][16] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism and inflammation.[17][18] Phenylpropanoic acid derivatives, for example, are a known class of PPAR agonists.[14][16] It is plausible that this compound could act as a modulator of one or more PPAR isoforms (α, δ, or γ).

A hypothetical signaling pathway for PPAR activation is depicted below. Ligand binding to PPAR leads to a conformational change, heterodimerization with the Retinoid X Receptor (RXR), and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed protocols for the experimental determination of its melting point and pKa. While direct evidence of its biological activity is lacking, its structural features suggest that it may possess anti-cancer or antimicrobial properties and could potentially modulate PPAR signaling pathways. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. ursinus.edu [ursinus.edu]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chm.uri.edu [chm.uri.edu]

- 7. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Design and synthesis of peroxisome proliferator-activated receptor (PPAR) delta agonists and its implication to the driving force to elicit PPAR delta selectivity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Design and synthesis of peroxisome proliferator-activated receptor (PPAR) delta agonists and its implication to the driving force to elicit PPAR delta selectivity]. | Semantic Scholar [semanticscholar.org]

- 16. In-silico Analysis of Phenyl Propanoic Acid Derivatives to Design Potent Peroxisome Proliferator-activated Receptor (PPAR) Dual Agonists for Type 2 Diabetes mellitus Therapy : Oriental Journal of Chemistry [orientjchem.org]

- 17. PPAR Agonists: The Next Innovation in Hepatology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mass Spectrometry Analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry data and analytical methodology for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. The information presented is essential for researchers involved in the characterization, quantification, and metabolic studies of this and structurally related compounds.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₃H₁₄Cl₂O₃ |

| Molecular Weight | 289.15 g/mol |

| Monoisotopic Mass | 288.0320 g/mol |

| CAS Number | 898765-54-3 |

| Chemical Structure | (See Fragmentation Pathway Diagram) |

Predicted Mass Spectrometry Data

Due to the absence of publicly available experimental mass spectra for this compound, this section outlines the predicted fragmentation pattern based on the established principles of mass spectrometry for ketones and carboxylic acids. The molecular ion peak [M]+• is expected at m/z 288 (for the ³⁵Cl isotopes).

Table 1: Predicted Major Mass Fragments for this compound

| m/z (Predicted) | Proposed Fragment Ion | Description of Fragmentation |

| 288/290/292 | [C₁₃H₁₄Cl₂O₃]⁺• | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |

| 173/175/177 | [C₆H₃Cl₂CO]⁺ | Alpha-cleavage adjacent to the carbonyl group, resulting in the stable 3,5-dichlorobenzoyl cation. This is expected to be a prominent peak due to the stability of the acylium ion. |

| 115 | [C₆H₁₁O₂]⁺ | Cleavage of the bond between the carbonyl carbon and the phenyl ring, with the charge retained on the heptanoic acid chain fragment. |

| 97 | [C₅H₉O]⁺ | Subsequent loss of water (H₂O) from the [C₆H₁₁O₂]⁺ fragment. |

| 73 | [C₃H₅O₂]⁺ | Further fragmentation of the aliphatic chain. |

| 45 | [COOH]⁺ | A characteristic fragment for carboxylic acids, although it may be of lower intensity. |

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration curve generation.

-

Sample Extraction (from a biological matrix):

-

To 100 µL of the sample (e.g., plasma, urine), add an internal standard.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

3.2. Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of this compound.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-9 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3.3. Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required, though negative mode is often suitable for carboxylic acids).

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Precursor Ion: m/z 287 (for [M-H]⁻ in negative mode) or m/z 289 (for [M+H]⁺ in positive mode).

-

Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Based on the predicted fragmentation, key product ions to monitor would be derived from the precursor ion.

-

Collision Energy: Optimization is required to achieve the most stable and intense fragment ion signals.

-

Ion Source Parameters (example):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Predicted fragmentation of this compound.

Signaling Pathways

Currently, there is no specific information available in the public domain that directly implicates this compound in any established signaling pathways. Further research would be required to elucidate its biological roles and interactions.

Disclaimer: The mass spectrometry data presented in this guide is predictive and based on theoretical fragmentation patterns. Experimental verification is necessary to confirm these findings. The provided experimental protocol is a general guideline and should be optimized for specific applications and instrumentation.

A Methodological Guide to the Identification and Validation of Potential Biological Targets for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

Abstract: 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is a novel chemical entity with, as of the date of this document, no publicly available data regarding its biological activity or molecular targets. This technical guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential biological targets. The methodologies described herein are standard in the fields of chemical biology and drug discovery, and are intended to provide a roadmap for researchers, scientists, and drug development professionals. This document details a workflow that begins with computational prediction, progresses through in vitro screening and target deconvolution, and culminates in target validation and pathway analysis. Each stage is accompanied by illustrative data tables, detailed experimental protocols, and workflow diagrams to provide a thorough and practical framework for elucidating the mechanism of action of this and other novel small molecules.

Physicochemical Properties of this compound

Before commencing any biological evaluation, it is crucial to understand the basic physicochemical properties of the compound. These properties can offer initial clues about its potential ADME (absorption, distribution, metabolism, and excretion) characteristics and amenability to certain assay formats.

| Property | Value | Source |

| IUPAC Name | This compound | Guidechem |

| CAS Number | 898765-54-3 | Guidechem |

| Molecular Formula | C13H14Cl2O3 | Guidechem |

| Molecular Weight | 289.15 g/mol | Guidechem |

| XLogP3-AA | 3.5 | Guidechem |

| Hydrogen Bond Donor Count | 1 | Guidechem |

| Hydrogen Bond Acceptor Count | 3 | Guidechem |

| Rotatable Bond Count | 7 | Guidechem |

A Systematic Workflow for Target Identification

The process of identifying a novel compound's biological target(s) is a systematic endeavor that can be broken down into several logical stages. The following sections will detail each stage of this process, providing both theoretical background and practical examples.

Caption: A high-level overview of the target identification workflow.

In Silico Target Prediction

Computational methods serve as a cost-effective initial step to generate hypotheses about a compound's potential targets. These methods leverage the vast amount of existing biological and chemical data.

-

Similarity-Based Approaches: The structure of this compound can be compared to ligands in databases like ChEMBL and PubChem. If it is structurally similar to compounds with known targets, those targets become candidates for investigation.

-

Molecular Docking: A 3D model of the compound can be virtually screened against a library of protein structures. Docking algorithms predict the binding affinity and pose of the ligand in the protein's active site, ranking potential targets.

Caption: Workflow for in silico target prediction.

A hypothetical output from such an analysis might look like this:

| Predicted Target | Method | Confidence Score | Rationale |

| Prostaglandin E2 Receptor EP1 Subtype | Similarity Search | 0.85 | Structural similarity to known antagonists. |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Molecular Docking | -8.5 kcal/mol | Favorable binding energy in the ligand-binding pocket. |

| Fatty Acid Amide Hydrolase (FAAH) | Pharmacophore Match | 0.72 | Matches key pharmacophoric features of known inhibitors. |

In Vitro Screening and Experimental Validation

Following in silico prediction, experimental validation is essential. This typically begins with broad screening to identify a biological effect, followed by more focused assays to pinpoint the molecular target.

Phenotypic screening involves testing the compound's effect on whole cells or organisms without a preconceived notion of the target. A common starting point is a panel of cancer cell lines.

Caption: Workflow for a cell-based phenotypic screen.

Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, then further dilute in culture medium.

-

Treatment: Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability). Read the luminescence on a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

If a phenotype is observed, the next step is to identify the specific protein(s) the compound interacts with. This can be done through targeted biochemical assays or broader "target deconvolution" methods.

Hypothetical Kinase Profiling Results

If the compound showed anti-proliferative activity, a kinase screen would be a logical next step.

| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) |

| EGFR | 8.2% | > 10,000 |

| VEGFR2 | 95.1% | 150 |

| SRC | 25.6% | 2,300 |

| CDK2 | 12.3% | > 10,000 |

| p38α | 88.9% | 450 |

Experimental Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Reaction Setup: In a 384-well plate, combine the kinase, a specific peptide substrate, and ATP in a reaction buffer.

-

Compound Addition: Add this compound at various concentrations.

-

Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Signal Measurement: Measure the luminescent signal, which is proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition at each compound concentration relative to a no-compound control and determine the IC50 value.

Target Validation and Pathway Analysis

Once a primary target is identified (e.g., VEGFR2 from the hypothetical screen), it must be validated as being responsible for the observed cellular phenotype.

Caption: A workflow for validating a putative biological target.

Hypothetical Signaling Pathway Analysis

Based on the validated target being VEGFR2, we can hypothesize that this compound functions as an angiogenesis inhibitor. It would likely interfere with the following signaling cascade:

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.

This guide provides a structured and comprehensive approach to identifying the biological targets of a novel compound like this compound. By combining computational, biochemical, and cell-based methods, researchers can effectively move from an unknown compound to a validated target and a hypothesis about its mechanism of action.

In-Depth Technical Guide: 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid (CAS Number: 898765-54-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information for the chemical compound 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, identified by CAS number 898765-54-3. Due to the limited publicly available data, this document focuses on its chemical properties and potential suppliers. At present, detailed experimental protocols, established biological activities, and specific signaling pathways associated with this compound have not been documented in accessible scientific literature.

Chemical and Physical Properties

This compound is a halogenated aromatic ketone derivative. The presence of the dichlorophenyl group and the carboxylic acid moiety suggests potential for further chemical modification and diverse chemical reactivity. The following table summarizes the key physicochemical properties that have been identified from publicly accessible chemical supplier databases.

| Property | Value | Source |

| CAS Number | 898765-54-3 | [1][2] |

| Molecular Formula | C₁₃H₁₄Cl₂O₃ | [1][2] |

| Molecular Weight | 289.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Density | 1.302 g/cm³ | [1] |

| Boiling Point | 467.7°C at 760 mmHg | [1] |

| Flash Point | 236.7°C | [1] |

| Refractive Index | 1.55 | [1] |

| Polar Surface Area | 54.37 Ų | [1] |

| LogP | 4.21120 | [1] |

Canonical SMILES: C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O[1]

InChI Key: PPNBZMLWDZFQBB-UHFFFAOYSA-N[1]

Logical Relationship Diagram

While no specific experimental workflows or signaling pathways involving this compound are documented, a logical diagram illustrating the general workflow for characterizing a novel chemical entity of this nature can be proposed. This diagram outlines the typical progression from initial acquisition to biological evaluation.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not currently available in the public domain. For researchers interested in working with this compound, standard organic synthesis techniques such as Friedel-Crafts acylation followed by oxidation, or coupling reactions involving a suitable dichlorophenyl precursor and a heptanoic acid derivative, could be explored. Purification would likely involve techniques such as column chromatography and recrystallization, with characterization using standard analytical methods like NMR, mass spectrometry, and HPLC.

Safety and Handling

Suppliers

Several chemical suppliers list this compound in their catalogs, primarily for research and development purposes. These include:

It is recommended to contact these suppliers directly for information on purity, availability, and lead times.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data as of the time of writing. The absence of detailed experimental and biological data suggests that this compound is either relatively new or has been studied in a proprietary context. Researchers should exercise due diligence and perform their own validation and safety assessments before using this chemical.

References

A Technical Guide to Dichlorophenyl-Containing Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a dichlorophenyl moiety into small molecules is a powerful strategy in medicinal chemistry and agrochemical design. The chlorine atoms significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, which in turn dictates its biological activity.[1] This technical guide provides a comprehensive review of prominent dichlorophenyl-containing bioactive molecules, detailing their mechanisms of action, quantitative bioactivity, and the experimental protocols used for their evaluation.

Major Classes and Mechanisms of Action

Dichlorophenyl derivatives are found in a diverse range of bioactive compounds, from pharmaceuticals to agricultural agents.[1] Their strategic halogenation enhances interactions with biological targets, affecting binding affinities and overall efficacy.[1]

1.1. Pharmaceuticals:

-

Anti-inflammatory Drugs (NSAIDs): Diclofenac is a widely known NSAID that contains a 2,6-dichlorophenyl group. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.

-

Antidepressants: Sertraline, a selective serotonin reuptake inhibitor (SSRI), features a 3,4-dichlorophenyl group. It functions by blocking the reabsorption of serotonin in the brain, increasing its availability in the synaptic space.

-

Anticonvulsants & Diuretics: Dichlorphenamide is a carbonic anhydrase inhibitor used to treat glaucoma and certain types of periodic paralysis.[2][3] It reduces the formation of bicarbonate ions and protons, thereby decreasing the production of aqueous humor in the eye and modulating ion transport in muscle cells.[3] While it is a known carbonic anhydrase inhibitor, the precise mechanism for its therapeutic effects in periodic paralysis is not fully understood.[4]

-

Antiseptics: Dichlorobenzyl alcohol acts as a mild antiseptic with broad-spectrum antibacterial and antiviral properties, commonly used in throat lozenges.[5] Its mechanism is thought to involve the denaturation of external proteins and is also associated with a local anesthetic effect via sodium channel blockade.[5]

1.2. Agrochemicals:

-

Fungicides and Bactericides: Dichlorophen is an antimicrobial agent effective against fungi, bacteria, protozoa, and cestodes.[6][7] It is used in agriculture to protect crops from a broad spectrum of fungal and bacterial pathogens, contributing to disease management and improved crop yields.[7][8]

-

Herbicides: Certain dichlorophenyl-containing compounds are developed as herbicides for weed control in agriculture.

Below is a diagram illustrating the classification of these bioactive molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. What is Dichlorphenamide used for? [synapse.patsnap.com]

- 3. What is the mechanism of Dichlorphenamide? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. nbinno.com [nbinno.com]

- 8. Dichlorophen | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific discovery, detailed history, and biological activity of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid (CAS No. 898765-54-3) is limited. This guide synthesizes available chemical data and proposes a likely synthetic pathway based on established chemical principles, providing a foundational technical overview for research and development purposes.

Core Compound Properties

This compound is a halogenated aromatic keto-acid. Its structure suggests potential for further chemical modification and exploration of its biological activities. The following table summarizes its fundamental properties based on available data from chemical suppliers.

| Property | Value |

| CAS Number | 898765-54-3 |

| Molecular Formula | C₁₃H₁₄Cl₂O₃ |

| Molecular Weight | 289.15 g/mol |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O |

Proposed Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound can be hypothetically achieved via a Friedel-Crafts acylation reaction. This well-established method involves the acylation of an aromatic compound, in this case, 1,3-dichlorobenzene, with an acylating agent, pimelic anhydride, in the presence of a Lewis acid catalyst.

Detailed Experimental Methodology

Materials:

-

1,3-Dichlorobenzene

-

Pimelic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is slowly added to the DCM with stirring to form a suspension. The mixture is cooled in an ice bath.

-

Acylating Agent Addition: Pimelic anhydride, dissolved in a minimal amount of anhydrous DCM, is added dropwise to the cooled AlCl₃ suspension. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion intermediate.

-

Aromatic Substrate Addition: 1,3-Dichlorobenzene is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to slowly warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of concentrated hydrochloric acid, followed by cold deionized water to hydrolyze the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization or column chromatography.

Safety Precautions: Anhydrous aluminum chloride is highly reactive with water and should be handled with care in a moisture-free environment. The reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Visualizing the Synthesis and Logic

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key components in the synthesis.

solubility profile of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in common laboratory solvents. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination. The provided protocols and qualitative assessments are designed to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings.

Qualitative Solubility Assessment

Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses a polar carboxylic acid group, which should impart some solubility in polar and protic solvents, particularly those capable of hydrogen bonding. Conversely, the presence of a dichlorophenyl ring and a seven-carbon aliphatic chain introduces significant nonpolar character, suggesting solubility in nonpolar organic solvents. The overall solubility will be a balance between these competing structural features. It is anticipated that the compound will exhibit limited solubility in water and higher solubility in organic solvents like alcohols, ketones, and chlorinated solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| N,N-Dimethylformamide (DMF) | 25 | HPLC-UV |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[1][2][3] The following protocol is a detailed methodology for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc., analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended, though longer times may be necessary.[4] Preliminary experiments can be conducted to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method or another suitable analytical technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the saturated solution from the calibration curve.

-

-

Data Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary tools for researchers to determine this crucial physicochemical property. The qualitative assessment based on its structure suggests a mixed solubility profile, and the detailed shake-flask experimental protocol offers a reliable method for obtaining quantitative data. The provided workflow diagram and data table template will aid in the systematic execution and recording of these experiments, contributing valuable information for drug development and scientific research.

References

Theoretical and Computational Studies of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, a compound of interest for potential therapeutic applications. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages data from analogous dichlorinated aromatic compounds and keto acids to infer its potential chemical properties, biological activities, and mechanisms of action. This guide outlines a proposed synthetic route, details for potential experimental evaluation, and a robust framework for in-silico analysis, including molecular docking and quantitative structure-activity relationship (QSAR) studies. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Introduction

Aromatic keto acids represent a diverse class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The presence of both a ketone and a carboxylic acid functional group provides a scaffold for various chemical modifications and interactions with biological targets. The substitution of a dichlorophenyl group on the heptanoic acid backbone, as in this compound, is anticipated to confer unique physicochemical properties that may translate into specific biological effects.

This whitepaper will explore the theoretical and computational aspects of this compound, providing a roadmap for its synthesis, characterization, and evaluation.

Physicochemical Properties (Inferred)

Based on the analysis of structurally similar compounds, the following physicochemical properties for this compound can be inferred. These properties are essential for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Predicted Value | Data Source (Analogous Compounds) |

| Molecular Formula | C₁₃H₁₄Cl₂O₃ | Inferred from structure |

| Molecular Weight | 289.15 g/mol | Inferred from structure |

| XLogP3 | ~3.5 | Inferred from dichlorinated aromatic compounds |

| Hydrogen Bond Donor Count | 1 | Inferred from structure |

| Hydrogen Bond Acceptor Count | 3 | Inferred from structure |

| Rotatable Bond Count | 7 | Inferred from structure |

Proposed Synthesis

A proposed Grignard-based synthesis is outlined below, drawing parallels from the synthesis of 7-chloro-2-oxoheptanoic acid.[1]

Proposed Synthetic Workflow

Caption: Proposed Grignard-based synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Grignard Reagent Formation: 1-Bromo-5-chloropentane would be reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent.[1]

-

Acylation: The freshly prepared Grignard reagent would then be added dropwise to a solution of diethyl oxalate in anhydrous ether at a low temperature (e.g., 0 °C) to form the intermediate ethyl 7-chloro-2-oxoheptanoate.

-

Hydrolysis: The resulting ester would be hydrolyzed under acidic conditions (e.g., by refluxing with hydrochloric acid) to yield the final product, this compound.[1]

-

Purification: The crude product would be purified by recrystallization or column chromatography.

Potential Biological Activity and Mechanism of Action (Hypothesized)

While no direct biological data exists for this compound, studies on related keto acids and dichlorinated compounds suggest potential anti-cancer activity.

Anti-Cancer Effects

Branched-chain ketoacids derived from cancer cells have been shown to modulate the tumor microenvironment.[2][3] Ketone bodies, which share structural similarities with keto acids, can inhibit tumor cell proliferation and enhance the efficacy of anti-cancer agents.[4][5] The presence of the dichlorophenyl group may enhance cytotoxic activity, as observed in other dichlorinated aromatic compounds.

Hypothesized Signaling Pathway

Based on the known effects of ketone bodies on cancer metabolism, a potential mechanism of action for this compound could involve the modulation of key metabolic pathways in cancer cells.

Caption: Hypothesized mechanism of action in cancer cells.

Theoretical and Computational Studies

To predict the biological activity and elucidate the mechanism of action of this compound, a combination of computational techniques is proposed.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models can be developed to correlate the structural features of dichlorinated aromatic compounds with their biological activity.[6][7][8][9] By analyzing a dataset of similar compounds, a predictive model for the toxicity or anti-cancer activity of the target molecule can be built.

QSAR Workflow:

-

Data Collection: Compile a dataset of dichlorinated aromatic compounds with known biological activities (e.g., IC50 values).

-

Descriptor Calculation: Calculate various molecular descriptors (e.g., topological, electronic, and steric) for each compound.

-

Model Building: Use statistical methods like multiple linear regression or partial least squares to build a QSAR model.

-

Model Validation: Validate the model using internal and external validation techniques.

-

Prediction: Use the validated model to predict the activity of this compound.

Molecular Docking

Molecular docking simulations can be used to predict the binding affinity and orientation of the target compound with various protein targets implicated in cancer.[10][11][12][13]

Molecular Docking Workflow:

Caption: Workflow for molecular docking studies.

Potential Protein Targets for Docking:

-

Hexokinase 2 (HK2): A key enzyme in glycolysis, often overexpressed in cancer cells.

-

Pyruvate Kinase M2 (PKM2): Another critical glycolytic enzyme involved in cancer metabolism.

-

Bcl-2 family proteins: Key regulators of apoptosis.

Proposed Experimental Evaluation

To validate the theoretical and computational findings, a series of in vitro experiments are recommended.

Cytotoxicity Assays

The cytotoxic effects of this compound on various cancer cell lines can be evaluated using standard assays.

Experimental Protocol: MTT Assay [14][15]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the target compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC50 value of the compound.

A general workflow for a cytotoxicity assay is presented below.

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a comprehensive theoretical and computational framework for its investigation. By leveraging information from analogous compounds, we have proposed a synthetic route, hypothesized its potential anti-cancer activity and mechanism of action, and outlined a detailed plan for its in-silico and in-vitro evaluation. This guide serves as a valuable resource to stimulate and direct future research on this promising compound, with the ultimate goal of accelerating the discovery and development of novel therapeutic agents.

References

- 1. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]

- 2. Frontiers | Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. Olfactory mucosal toxicity screening and multivariate QSAR modeling for chlorinated benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. ajol.info [ajol.info]

- 11. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Multi-Targeted Molecular Docking, Pharmacokinetics, and Drug-Likeness Evaluation of Okra-Derived Ligand Abscisic Acid Targeting Signaling Proteins Involved in the Development of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid as a Hypothetical Inhibitor of Lactate Dehydrogenase A (LDH-A)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is a small molecule compound with potential applications in enzyme inhibition studies. Its chemical structure, featuring a dichlorophenyl group, a seven-carbon aliphatic chain with a ketone, and a terminal carboxylic acid, suggests its potential to interact with the active sites of various enzymes. While specific targets of this compound are not extensively documented in publicly available literature, its structural motifs are present in known enzyme inhibitors.

This document provides a hypothetical application framework for investigating the inhibitory effects of this compound on a plausible enzyme target, human Lactate Dehydrogenase A (LDH-A). LDH-A is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with concomitant interconversion of NADH and NAD+. Elevated LDH-A activity is a hallmark of many cancer types, making it a significant target in cancer drug discovery.

These protocols and data are presented as an illustrative example for researchers, scientists, and drug development professionals to highlight the potential utility of this compound in enzyme inhibition assays.

Hypothetical Inhibitory Activity

For the purpose of this application note, we will consider this compound as a competitive inhibitor of human LDH-A with respect to its substrate, pyruvate. The dichlorophenyl moiety is hypothesized to interact with a hydrophobic pocket in the active site, while the carboxylate and ketone groups may form interactions with key residues involved in substrate binding.

Table 1: Hypothetical Inhibitory Potency of this compound against Human LDH-A

| Compound | Target | Assay Type | Substrate | Hypothetical IC50 (µM) | Inhibition Type |

| This compound | LDH-A | Enzymatic | Pyruvate | 15.2 | Competitive |

| GSK-2837808A (Reference Inhibitor) | LDH-A | Enzymatic | Pyruvate | 0.180 | Competitive |

Experimental Protocols

Protocol 1: In Vitro LDH-A Enzyme Inhibition Assay

This protocol describes a continuous-spectrophotometric assay to determine the inhibitory activity of this compound against purified human LDH-A. The assay measures the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.

Materials:

-

Human Recombinant LDH-A (e.g., from a commercial supplier)

-

This compound

-

Sodium Pyruvate

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

DMSO (for compound dilution)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM to 1 µM).

-

Assay Reaction Mixture: Prepare a reaction mixture containing assay buffer, 200 µM NADH, and 2 nM LDH-A.

-

Assay Protocol: a. In a 96-well plate, add 2 µL of the diluted compound or DMSO (as a vehicle control) to each well. b. Add 178 µL of the assay reaction mixture to each well and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme. c. Initiate the enzymatic reaction by adding 20 µL of 2 mM sodium pyruvate (final concentration 200 µM) to each well. d. Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.

-

Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the velocities to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Diagram 1: Hypothetical Signaling Pathway

Caption: Hypothetical role of LDH-A in the Warburg effect and its inhibition.

Diagram 2: Experimental Workflow

Caption: Workflow for the in vitro LDH-A enzyme inhibition assay.

Diagram 3: Logical Relationship of Competitive Inhibition

Caption: Mechanism of competitive inhibition of LDH-A.

Conclusion

The provided application notes and protocols offer a hypothetical framework for characterizing the inhibitory activity of this compound against human LDH-A. While the data presented is illustrative, the experimental design is robust and can be adapted to investigate the effects of this compound on other enzymes. Researchers are encouraged to use these notes as a starting point for their own investigations into the bioactivity of this compound.

Application Notes and Protocols for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in Cell-Based Assays

Note to the Reader: Extensive literature searches did not yield specific data regarding the application of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in cell-based assays. The information presented here is based on the known functions of related compounds, particularly inhibitors of secretory phospholipase A2 (sPLA2), a class of enzymes to which molecules with similar structures may belong. The protocols and pathways described are general methodologies that would be appropriate for investigating the cellular effects of a novel compound with suspected sPLA2 inhibitory activity.

Introduction

This compound is a small molecule whose biological activities and applications in cell-based assays are not yet extensively documented in publicly available scientific literature. Based on its structural features, it may be hypothesized to interact with cellular signaling pathways, potentially as an inhibitor of enzymes such as secretory phospholipase A2 (sPLA2).

sPLA2 enzymes are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis, primarily through the liberation of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the synthesis of eicosanoids, which are potent lipid mediators. Inhibition of sPLA2 can therefore have significant effects on these downstream signaling cascades.

These application notes provide a hypothetical framework and detailed protocols for researchers to begin characterizing the effects of this compound in a cell-based context.

Potential Applications in Cell-Based Assays

-

Anti-inflammatory Assays: To investigate the potential of the compound to reduce inflammatory responses by inhibiting the production of pro-inflammatory mediators.

-

Cancer Cell Viability and Proliferation Assays: To determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells, as sPLA2 is often upregulated in various cancers.

-

Apoptosis Assays: To assess the ability of the compound to induce programmed cell death, a common mechanism for anti-cancer agents.

-

NF-κB Signaling Pathway Analysis: To explore the compound's effect on the NF-κB signaling pathway, which is a key regulator of inflammation and is often downstream of sPLA2 activity.[1]

Data Presentation

As no specific experimental data for this compound is available, the following table is a template that researchers can use to summarize their findings when performing the described assays.

| Assay Type | Cell Line(s) | Endpoint Measured | IC50 / EC50 (µM) | Key Findings |

| Cell Viability (MTT) | A549, MCF-7 | Absorbance at 570 nm (metabolic activity) | To be determined | e.g., Dose-dependent reduction in cell viability |

| Apoptosis (Annexin V) | A549 | Percentage of Annexin V positive cells | To be determined | e.g., Significant increase in early and late apoptotic cell populations |

| NF-κB Reporter Assay | HEK293T | Luciferase activity (NF-κB transcriptional activity) | To be determined | e.g., Inhibition of TNF-α induced NF-κB activation |

| PGE2 ELISA | RAW 264.7 | Prostaglandin E2 concentration in supernatant | To be determined | e.g., Reduced LPS-stimulated PGE2 production |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

Caption: Workflow of the MTT cell viability assay.

Materials:

-

Cell line of interest (e.g., A549 lung cancer cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the compound.

Workflow for Apoptosis Assay:

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed and treat cells in 6-well plates with the compound for the desired time.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

NF-κB Signaling Pathway Analysis (Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

Hypothesized Signaling Pathway:

Caption: Hypothesized inhibition of the NF-κB pathway.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

TNF-α (or other NF-κB activator)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and performing the described assays. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All cell culture work should be performed in a sterile biological safety cabinet. Handle all chemical reagents according to their safety data sheets (SDS).

References

Application Note and Protocol: Preparation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid for In Vitro Research

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in vitro studies.

Introduction

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is a chemical compound with potential applications in various research fields. Due to its molecular structure, which includes a dichlorophenyl group and a heptanoic acid chain, it is predicted to have low aqueous solubility. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the solubilization and preparation of this compound for use in cell-based studies.

Physicochemical Properties (Summary)

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that experimental solubility data is not widely available, and the information is based on computational predictions and the general characteristics of similar chemical structures.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄Cl₂O₃ | |

| Molecular Weight | 289.15 g/mol | |

| XLogP3-AA | 3.5 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Predicted Solubility | Sparingly soluble in water | General characteristic of similar structures |

| Recommended Primary Solvent | Dimethyl Sulfoxide (DMSO) | Best practice for hydrophobic compounds |

Note: The high predicted XLogP3-AA value suggests that the compound is lipophilic and likely has poor solubility in aqueous solutions.

Experimental Protocol: Dissolving this compound

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is a common and effective solvent for a wide array of organic compounds used in biological research[1][2].

3.1. Materials

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or incubator (optional)

-

Sterile, pyrogen-free pipette tips

3.2. Procedure for Preparing a 10 mM Stock Solution

-

Calculate the required mass:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 289.15 g/mol * (1000 mg / 1 g) = 2.8915 mg

-

-

-

Weigh the compound:

-

Carefully weigh out approximately 2.89 mg of this compound and place it into a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the compound.

-

-

Solubilization:

-

Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all solid material has dissolved.

-

If the compound does not fully dissolve at room temperature, gentle warming in a water bath at 37°C for 5-10 minutes can be applied. Vortex again after warming.

-

-

Sterilization (Optional but Recommended):

-

If the stock solution needs to be sterile for your cell culture experiments, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.

-

-

Storage:

-

Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO has a freezing point of 18.5°C, so it will be solid at these temperatures.

-

3.3. Preparation of Working Solutions

For in vitro assays, the high-concentration stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).

-

Calculate the dilution factor:

-

Dilution factor = [Stock solution concentration] / [Final concentration]

-

For a 10 µM final concentration from a 10 mM stock: 10,000 µM / 10 µM = 1000x

-

-

Prepare the working solution:

-

Add 1 µL of the 10 mM stock solution to every 999 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

-

-

Vehicle Control:

-

It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions (e.g., 0.1% DMSO in cell culture medium) without the compound.

-

Workflow Diagram

The following diagram illustrates the general workflow for preparing this compound for in vitro studies.

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Considerations (Hypothetical)

As no specific biological targets for this compound are established in the provided context, a hypothetical signaling pathway diagram is presented below to illustrate its potential mechanism of action as an inhibitor.

Caption: Hypothetical inhibitory signaling pathway.

Conclusion

The protocol described provides a general framework for the solubilization of this compound for in vitro applications. Due to the limited availability of experimental data for this specific compound, it is recommended to perform initial solubility tests and to always include appropriate vehicle controls in all experiments. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results.

References

Unidentified Target Protein Hinders Development of Application and Protocol Guide for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid

Efforts to identify the specific protein target for the chemical probe 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid have been unsuccessful, preventing the creation of detailed application notes and protocols for its use in protein-specific studies.

Despite a comprehensive search of available scientific literature and chemical databases, a definitive protein target for this compound could not be determined. Initial investigations explored various avenues, including searches for its mechanism of action, biological activity, and potential associations with known protein families.